(E)-4-(2-(4-((furan-2-carbonyl)oxy)benzylidene)hydrazinecarbonyl)pyridine 1-oxide
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Overview
Description
(E)-4-(2-(4-((furan-2-carbonyl)oxy)benzylidene)hydrazinecarbonyl)pyridine 1-oxide is a complex organic compound that features a furan ring, a benzylidene group, a hydrazinecarbonyl moiety, and a pyridine 1-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(4-((furan-2-carbonyl)oxy)benzylidene)hydrazinecarbonyl)pyridine 1-oxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylidene Intermediate: The reaction between furan-2-carboxylic acid and 4-hydroxybenzaldehyde under acidic conditions to form the furan-2-carbonyl oxybenzylidene intermediate.
Hydrazinecarbonyl Addition: The intermediate is then reacted with hydrazinecarboxamide to form the hydrazinecarbonyl derivative.
Pyridine 1-Oxide Formation: Finally, the compound is treated with pyridine N-oxide under oxidative conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-(4-((furan-2-carbonyl)oxy)benzylidene)hydrazinecarbonyl)pyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzylidene or hydrazinecarbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the furan or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(2-(4-((furan-2-carbonyl)oxy)benzylidene)hydrazinecarbonyl)pyridine 1-oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications makes it a versatile scaffold for the design of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-4-(2-(4-((furan-2-carbonyl)oxy)benzylidene)hydrazinecarbonyl)pyridine 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(2-(4-((furan-2-carbonyl)oxy)benzylidene)hydrazinecarbonyl)pyridine
- (E)-4-(2-(4-((furan-2-carbonyl)oxy)benzylidene)hydrazinecarbonyl)pyridine 1-oxide derivatives
Uniqueness
What sets this compound apart from similar compounds is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-[(E)-[(1-oxidopyridin-1-ium-4-carbonyl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c22-17(14-7-9-21(24)10-8-14)20-19-12-13-3-5-15(6-4-13)26-18(23)16-2-1-11-25-16/h1-12H,(H,20,22)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTUZASIWNQCOJ-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=[N+](C=C3)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=[N+](C=C3)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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